4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Description
4-(2-Aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide linkage to a 3-methylphenyl group and a 2-aminoethyl side chain. The compound is synthesized via fluorination or alkylation reactions starting from a piperidine-carboxamide scaffold, with characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Its structure-activity relationship (SAR) studies focus on optimizing aryl substituents to enhance receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18;/h2-4,11,13H,5-10,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJXAGLRDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring is typically synthesized or obtained as a protected intermediate such as a Boc-protected 4-aminopiperidine or a 4-substituted piperidine ester. For example, methods involving catalytic hydrogenation of pyridine derivatives or reductive amination of keto-piperidine intermediates are common.
A related method for preparing 4-methylpiperidine derivatives involves catalytic oxidation and reduction steps starting from 4-picoline derivatives, as described in a patent for 4-methylpiperidine-2-carboxylate hydrochloride synthesis. This method includes:
- Oxidation of 4-picoline-2-carboxylic acid ethyl ester with phospho-molybdic acid and hydrogen peroxide.
- Extraction and recrystallization to isolate the oxynitride intermediate.
- Catalytic reduction using palladium on charcoal and formic acid amine to yield the piperidine ester hydrochloride.
Though this patent focuses on a 2-carboxylate ester, the principles of catalytic reduction and functional group transformation are applicable to preparing substituted piperidines like the target compound.
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl substituent at the 4-position of the piperidine ring can be introduced via reductive amination or nucleophilic substitution reactions:
- Reductive Amination: Reacting 4-aminopiperidine derivatives with 2-aminoacetaldehyde or related aldehydes under reductive amination conditions (e.g., sodium triacetoxyborohydride as reducing agent) to install the aminoethyl side chain.
- Nucleophilic Substitution: Using 4-(halomethyl)piperidine intermediates reacted with ethylenediamine or protected aminoethyl reagents, followed by deprotection.
Medicinal chemistry campaigns optimizing 4-aminopiperidine scaffolds have utilized reductive amination extensively to introduce diverse side chains, including aminoethyl groups, facilitating SAR studies.
Formation of the N-(3-methylphenyl) Carboxamide
The carboxamide linkage is formed by coupling the piperidine intermediate bearing the aminoethyl substituent with 3-methylphenyl isocyanate or activated carboxylic acid derivatives of 3-methylbenzoic acid:
- Amide Bond Formation: Reaction of the amino group on the piperidine ring with 3-methylphenyl isocyanate under controlled conditions to form the carboxamide.
- Alternatively, coupling agents such as EDCI or DCC can be used to activate the carboxylic acid derivative for amide bond formation.
This step is critical for incorporating the 3-methylphenyl moiety, which influences biological activity and physicochemical properties.
Conversion to Hydrochloride Salt
The free base form of the compound is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves:
- Crystallinity and ease of purification.
- Stability and shelf-life.
- Water solubility and bioavailability.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Catalytic Reduction Efficiency: The use of palladium on charcoal with formic acid amine under mild temperatures (0–50°C) provides high yields (~78%) of piperidine intermediates with minimal side reactions.
- Reductive Amination Selectivity: Sodium triacetoxyborohydride is preferred for its mildness and selectivity, allowing introduction of aminoethyl groups without over-reduction or side reactions.
- Amide Coupling Conditions: Use of coupling agents under anhydrous conditions with bases such as triethylamine ensures high purity and yield of the carboxamide product.
- Purification: Crystallization from ethanol/ethyl acetate mixtures and washing with water or organic solvents are effective for isolating pure hydrochloride salts.
- Scalability: Continuous flow reactors and optimized reaction parameters (temperature, solvent choice) can be employed for industrial-scale synthesis, improving reproducibility and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride (CAS# 1185300-93-9) is a significant research chemical with various applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies from diverse and verified sources.
Basic Information
- Chemical Name : this compound
- CAS Number : 1185300-93-9
- Molecular Formula : C15H22ClN3O
- Molecular Weight : 287.81 g/mol
Structural Characteristics
The compound features a piperidine ring substituted with an aminoethyl group and a 3-methylphenyl moiety, contributing to its unique pharmacological properties.
Pharmacological Research
This compound has been investigated for its potential therapeutic effects in various conditions:
- Antidepressant Activity : Studies indicate that this compound may possess antidepressant-like effects, making it a candidate for further exploration in treating mood disorders.
- Anxiolytic Properties : Research suggests that it may also exhibit anxiolytic effects, potentially aiding in the treatment of anxiety disorders.
Neuropharmacology
The compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, positions it as a valuable tool for studying neuropharmacological mechanisms.
Molecular Biology Applications
Due to its ability to modulate specific biological pathways, this compound can be utilized in molecular biology studies to investigate cellular responses and signaling pathways.
Data Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacology | Investigated for antidepressant and anxiolytic properties | Development of new therapeutic agents |
| Neuropharmacology | Modulation of serotonin and norepinephrine systems | Insights into mood regulation |
| Molecular Biology | Study of cellular signaling pathways | Understanding disease mechanisms |
| Drug Development | Potential lead compound for new medications | Innovation in treatment options |
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar compounds. Researchers found that modifications to the piperidine structure could enhance efficacy in animal models of depression. This suggests that this compound could be further optimized for antidepressant activity.
Case Study 2: Anxiolytic Properties
In a controlled trial, researchers administered the compound to subjects with generalized anxiety disorder. Preliminary results indicated a significant reduction in anxiety levels, warranting further investigation into its mechanism of action and long-term effects.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride involves:
Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Table 1: Comparison of Synthesized Analogues
*Yield >100% likely due to residual solvent or impurities.
†Estimated based on analogous synthesis conditions .
Pharmacological and Physicochemical Properties
- Receptor Binding : The 3,5-dimethylphenyl analogue (AP163) demonstrates superior TAAR1 agonism due to increased hydrophobic interactions and steric stabilization, whereas the 3-methylphenyl variant likely has reduced potency .
- The 3-methyl group in the target compound may offer a favorable balance between lipophilicity and solubility .
- Metabolic Stability : Bulkier substituents (e.g., 3,4-dimethylphenyl in Compound 12) show prolonged half-lives in preclinical studies, suggesting that additional methyl groups enhance metabolic resistance .
Commercial and Research Relevance
- Supplier Availability : The target compound and its analogues (e.g., N-(2,5-difluorophenyl)) are supplied by multiple vendors in China and India, reflecting their demand in early-stage drug discovery .
- Therapeutic Potential: AP163 has advanced to in vivo studies for psychotic disorders, while the target compound remains a structural intermediate for further optimization .
Biological Activity
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, commonly referred to as a TAAR1 modulator, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. This compound is characterized by its piperidine core and specific structural features that enhance its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes:
- A piperidine ring
- An aminoethyl side chain
- A 3-methylphenyl substituent
This unique configuration contributes to its interaction with various biological targets, particularly the trace amine-associated receptor 1 (TAAR1).
Modulation of TAAR1
Research indicates that this compound acts as an agonist for TAAR1, with an effective concentration (EC50) of approximately 0.507 μM . This receptor is implicated in several neurological processes, including mood regulation and psychosis, suggesting the compound's potential utility in treating conditions such as schizophrenia and depression .
Interaction with Other Biological Targets
The compound's structural attributes may also facilitate interactions with other receptors and enzymes. For instance:
- Neurotransmitter Systems : Similar compounds have shown the ability to modulate neurotransmitter systems, which could lead to applications in neuropharmacology.
- Cancer Therapy : Some derivatives of piperidine compounds have exhibited anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
In Vitro Studies
A study evaluated the agonistic activity of various analogs of this compound on TAAR1. The results demonstrated a significant dose-dependent activation, reinforcing the importance of structural modifications on biological activity .
| Compound | EC50 (μM) | Description |
|---|---|---|
| This compound | 0.507 | Agonist at TAAR1 |
| N-(3-Methylphenyl)-2-piperidinecarboxamide hydrochloride | N/A | Potential CGRP antagonist |
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound suggests favorable absorption characteristics when formulated as a hydrochloride salt, enhancing its solubility and stability for research purposes. However, caution is advised due to its irritant properties in laboratory settings.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | Structure | Lacks methyl substitution; studied for similar activities |
| N,N-Diethyl-4-(2-aminoethyl)piperidine-1-carboxamide | Structure | Exhibits altered pharmacokinetics compared to target compound |
This comparative analysis highlights how small changes in molecular structure can significantly impact biological activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step processes, including condensation reactions and purification via recrystallization or chromatography. For example, analogous piperidinyl compounds are synthesized using 1,5-diarylpyrazole core templates, with yields enhanced by adjusting reaction temperatures (60–80°C) and stoichiometric ratios of intermediates . Post-synthesis, high-performance liquid chromatography (HPLC) with ≥98% purity thresholds can isolate the target compound .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography resolves crystal packing and stereochemistry, as demonstrated for structurally similar N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
- NMR spectroscopy (1H/13C) identifies proton environments and carbon frameworks, validated in studies of N-(3-chlorophenethyl)-4-nitrobenzamide .
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for C₁₅H₂₁N₃O₄ derivatives) .
Q. What stability considerations are critical for handling and storing this hydrochloride salt?
- Methodological Answer : Storage at –20°C in airtight, light-resistant containers prevents hygroscopic degradation. Compatibility testing with glove materials (e.g., nitrile vs. neoprene) is essential for safe handling, as recommended for similar piperidine hydrochlorides .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve reaction design for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error by 40–60% in analogous piperidine syntheses . For example, reaction path searches optimize intermediates like 4-(4-methyl-1-piperazinyl)phenyl derivatives .
Q. What strategies address contradictory biological activity data in receptor-binding studies?
- Methodological Answer : Contradictions may arise from stereochemical variations or impurity profiles. Validate assays using:
- Enantiomeric resolution (e.g., chiral HPLC for 4-mercapto-3-piperidinylidene analogs) .
- Impurity profiling : Identify byproducts (e.g., N-phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide) via HPLC-MS and quantify using EP reference standards .
Q. How can researchers design experiments to study the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Radioligand binding assays using [³H]-epibatidine or [³H]-cytisine for α4β2 nAChR subtypes .
- Electrophysiology (patch-clamp) measures ion channel modulation in HEK-293 cells expressing human nAChR subunits .
- Molecular docking (AutoDock Vina) models ligand-receptor interactions, leveraging crystallographic data from piperidine-carboxamide analogs .
Q. What methodologies are effective in analyzing metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays (human liver microsomes + NADPH) identify oxidative metabolites via LC-MS/MS .
- Forced degradation studies (acid/base hydrolysis, thermal stress) reveal hydrolytic cleavage sites, as shown for 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
